

A Comparative Guide to PIM Kinase Inhibitors: AZD1208 Hydrochloride vs. LGH447

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Compound of Interest

Compound Name: AZD1208 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent pan-PIM kinase inhibitors, **AZD1208 hydrochloride** and LGH447. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to PIM Kinases and Their Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM kinases have emerged as attractive therapeutic targets.[1][3][4] Both **AZD1208 hydrochloride** and LGH447 are potent, orally bioavailable, small-molecule inhibitors that target all three PIM kinase isoforms.[1][2]

Mechanism of Action

Both AZD1208 and LGH447 are ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM kinases and thereby blocking their catalytic activity.[1][2] Inhibition of PIM kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress these kinases.[1][2][4]

Biochemical Potency

A direct comparison of the biochemical potency of AZD1208 and LGH447 reveals that both compounds are highly potent inhibitors of all three PIM kinase isoforms. However, LGH447 generally exhibits lower picomolar inhibitory constants (K_i) compared to the low nanomolar IC_{50} and K_i values of AZD1208. It is important to note that the presented values are collated from different studies and assay conditions, which may influence the absolute numbers.

Inhibitor	Target	IC_{50} (nM)	K_i (nM)	ATP Concentration	Reference
AZD1208 hydrochloride	PIM1	0.4	0.1	Km	[1]
PIM2	5.0	1.92	Km	[1]	
PIM3	1.9	0.4	Km	[1]	
PIM1	2.6	-	5 mM	[1]	
PIM2	164	-	5 mM	[1]	
PIM3	17	-	5 mM	[1]	
LGH447	PIM1	<3	0.006	Not Specified	[2]
PIM2	<3	0.018	Not Specified	[2]	
PIM3	-	0.009	Not Specified	[2]	

Cellular Activity

Both inhibitors have demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines. The sensitivity to these inhibitors often correlates with the expression levels of PIM kinases.

Inhibitor	Cell Line	Cancer Type	GI50 / IC50 (μM)	Reference
AZD1208 hydrochloride	MOLM-16	Acute Myeloid Leukemia	<0.1	[5]
KG-1a	Acute Myeloid Leukemia	<1	[1]	
MV4-11	Acute Myeloid Leukemia	<1	[1]	
EOL-1	Acute Myeloid Leukemia	<1	[1]	
Kasumi-3	Acute Myeloid Leukemia	<1	[1]	
LGH447	MM.1S	Multiple Myeloma	Not Specified	
OPM-2	Multiple Myeloma	Not Specified		
NCI-H929	Multiple Myeloma	Not Specified		
RPMI-8226	Multiple Myeloma	Not Specified		

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of both AZD1208 and LGH447.

AZD1208 in an Acute Myeloid Leukemia (AML) Xenograft Model:

In a MOLM-16 xenograft model, daily oral administration of AZD1208 for 14 days resulted in a dose-dependent inhibition of tumor growth.[1] Treatment with 30 mg/kg of AZD1208 led to a slight regression of the tumor.[1]

LGH447 in a Multiple Myeloma Xenograft Model:

LGH447 has also shown significant inhibition of tumor growth in xenograft mouse models of multiple myeloma.[\[3\]](#)[\[6\]](#)[\[7\]](#)

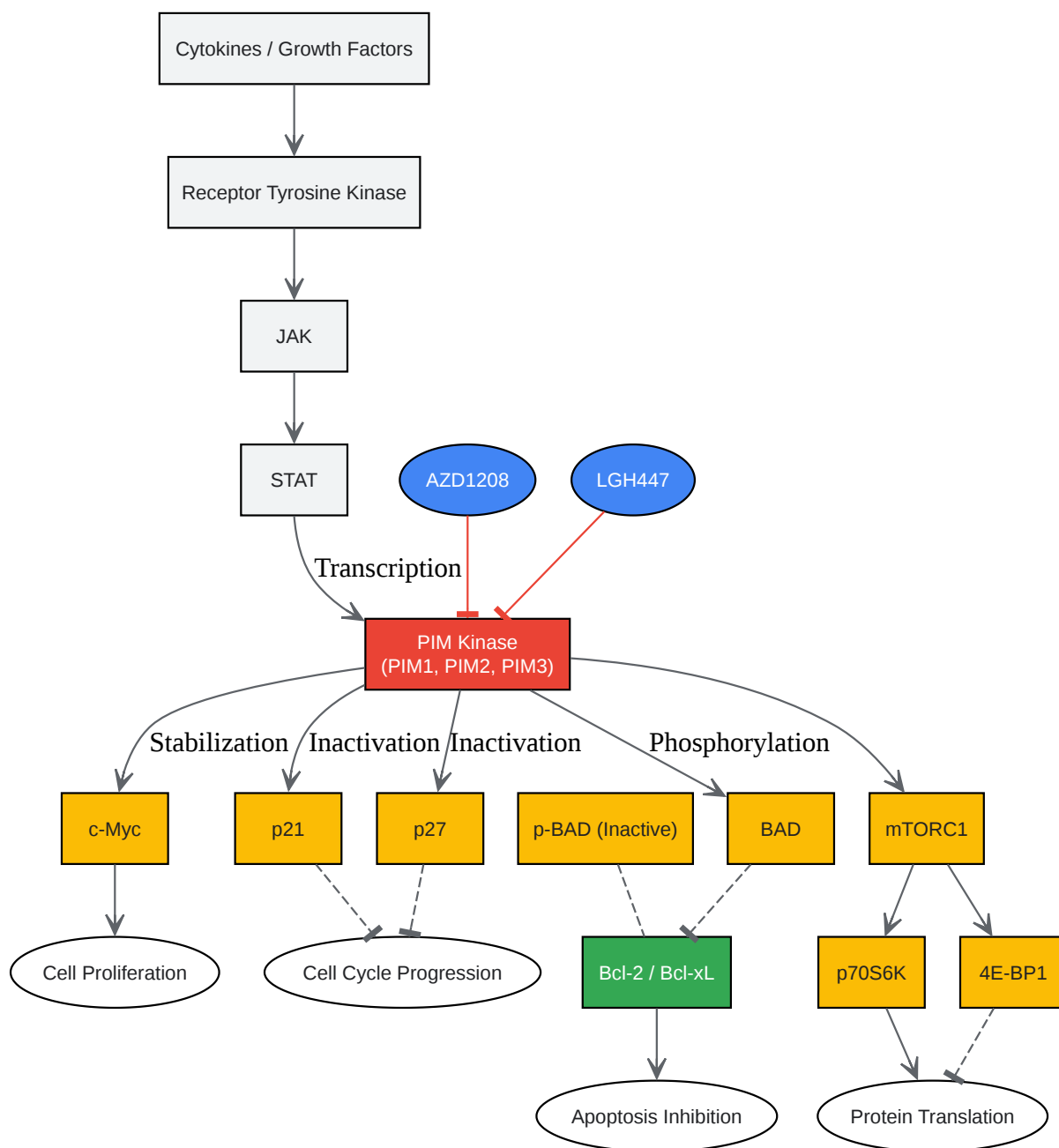
Selectivity and Off-Target Effects

AZD1208 hydrochloride: A kinase panel screen of 442 kinases revealed that AZD1208 is highly selective for PIM kinases.[\[1\]](#) Besides the three PIM isoforms, only 13 other kinases were inhibited by 50% or more.[\[1\]](#) Notably, AZD1208 does not inhibit Flt3 or Flt3-ITD.[\[1\]](#) However, some studies suggest that at higher concentrations, some of the anti-proliferative effects of AZD1208 in non-Hodgkin lymphoma cell lines might be due to off-target effects.[\[8\]](#)

LGH447: In a panel of 68 diverse protein kinases, LGH447 was found to be highly selective for PIM kinases.[\[2\]](#) It also demonstrated inhibitory activity against GSK3 β , PKN1, and PKC τ , but at significantly lower potencies (IC₅₀ between 1 and 5 μ M).[\[2\]](#)

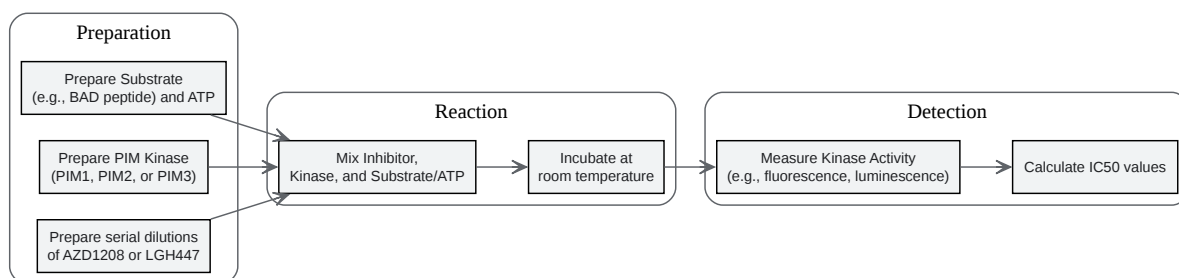
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.



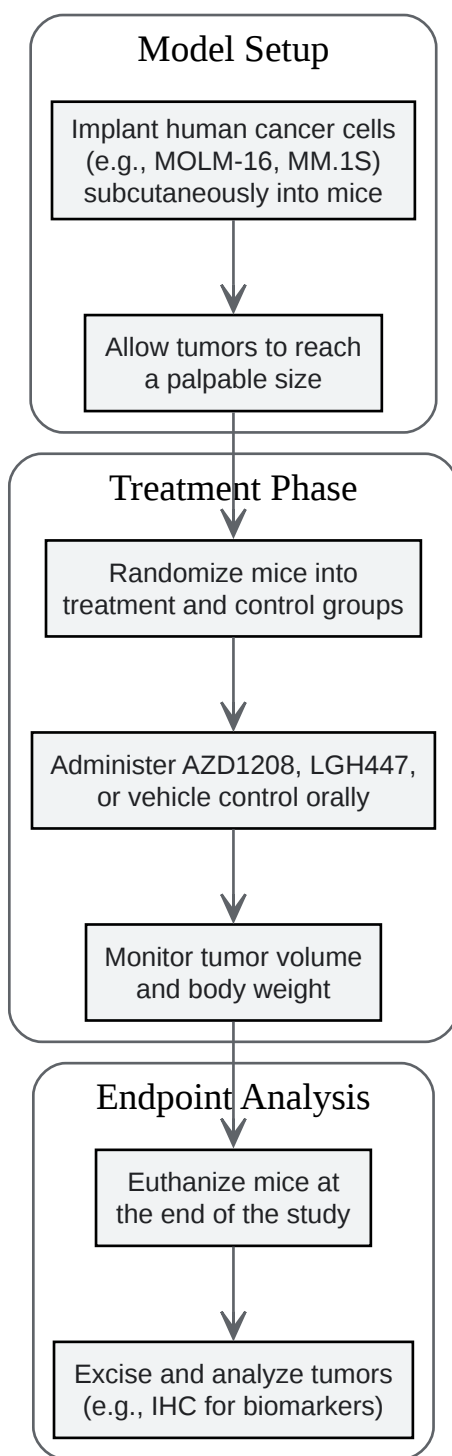
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Caption: PIM Kinase Signaling Pathway and points of inhibition by AZD1208 and LGH447.



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Caption: General workflow for an in vitro PIM kinase inhibition assay.



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Caption: Workflow for an in vivo xenograft model to evaluate inhibitor efficacy.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of PIM kinase inhibitors.

Materials:

- Recombinant human PIM1, PIM2, or PIM3 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- ATP
- PIM kinase substrate (e.g., a synthetic peptide derived from a known PIM substrate like BAD)
- **AZD1208 hydrochloride** or LGH447
- Microplate reader for detecting the assay signal (e.g., fluorescence or luminescence)

Procedure:

- Prepare serial dilutions of the PIM inhibitor in DMSO and then dilute further in kinase buffer.
- In a microplate, add the PIM kinase enzyme to the kinase buffer.
- Add the diluted inhibitor or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60-90 minutes) at room temperature or 30°C.
- Stop the reaction by adding a stop solution (e.g., containing EDTA).
- Measure the amount of phosphorylated substrate using a suitable detection method. The signal is inversely proportional to the inhibitory activity of the compound.

- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (General Protocol)

This protocol outlines a general method for assessing the effect of PIM inhibitors on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MOLM-16 for AML, MM.1S for multiple myeloma)
- Complete cell culture medium
- **AZD1208 hydrochloride** or LGH447
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
- Prepare serial dilutions of the PIM inhibitor in the cell culture medium.
- Treat the cells with the diluted inhibitor or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the development of the signal.
- Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

- Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by normalizing the data to the vehicle-treated control.

In Vivo Xenograft Model (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of PIM inhibitors in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG mice)
- Human cancer cell line
- Matrigel (optional, to aid tumor formation)
- **AZD1208 hydrochloride** or LGH447 formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., $5-10 \times 10^6$ cells) mixed with or without Matrigel into the flank of the mice.
- Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the PIM inhibitor or vehicle control to the respective groups daily via oral gavage.
- Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: $(\text{Length} \times \text{Width}^2) / 2$).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a maximum allowed size), euthanize the mice.

- Excise the tumors for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., phospho-BAD).

Conclusion

Both **AZD1208 hydrochloride** and LGH447 are potent and selective pan-PIM kinase inhibitors with demonstrated preclinical anti-cancer activity. LGH447 appears to have greater biochemical potency with picomolar K_i values, while both inhibitors show efficacy in cellular and in vivo models of hematological malignancies. The choice between these inhibitors for research purposes may depend on the specific cancer type being investigated, the desired potency, and the known selectivity profile. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical studies. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive conclusion on their relative performance.

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